1-(3-chlorophenyl)-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-(3-chlorophenyl)-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a pyrrolidinone ring, and various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 1,3-dipolar cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, which is often catalyzed by copper(I) in aqueous media .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(3-chlorophenyl)-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)-3-(2,5-dichlorophenyl)urea
- 1-(3-chlorophenyl)-2-(3,4-dimethylphenoxy)-1-propanone
- N-(3-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide
Uniqueness
1-(3-chlorophenyl)-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is unique due to its combination of a benzimidazole core with a pyrrolidinone ring and substituted phenyl groups.
Properties
Molecular Formula |
C28H28ClN3O2 |
---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-4-[1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C28H28ClN3O2/c1-19-11-12-20(2)26(15-19)34-14-6-13-31-25-10-4-3-9-24(25)30-28(31)21-16-27(33)32(18-21)23-8-5-7-22(29)17-23/h3-5,7-12,15,17,21H,6,13-14,16,18H2,1-2H3 |
InChI Key |
GKEJDRVGRGRCAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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